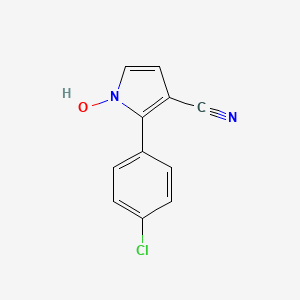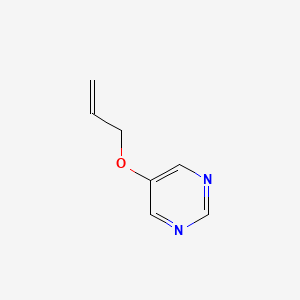![molecular formula C9H14O6 B8640374 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8640374.png)
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one: is a chemical compound with the molecular formula C8H12O5. It is a derivative of L-gulonic acid and is commonly used in organic synthesis. This compound is notable for its role in the synthesis of various biochemical compounds, including C-nucleosides and GABA analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of hydroxyl groups in L-gulonic acid using isopropylidene groups. This process can be achieved through the reaction of L-gulonic acid with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of acetone and an acid catalyst under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products:
Oxidation: 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid.
Reduction: Alcohol derivatives of L-gulonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a precursor in biochemical synthesis. It undergoes various chemical transformations to form active compounds that interact with molecular targets and pathways. For example, in the synthesis of C-nucleosides, it forms intermediates that are incorporated into nucleic acids, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
- 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone
- 5,6-O-Isopropylidene-L-gulonic acid-γ-lactone
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid
Uniqueness: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides stability and reactivity in various synthetic applications. Its ability to form a wide range of derivatives makes it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C9H14O6 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3 |
InChI-Schlüssel |
SSSBRIPVSPUGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














